2-Methyl-4-phenyl-1-butene

Catalog No.
S13499674
CAS No.
6683-51-8
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-phenyl-1-butene

CAS Number

6683-51-8

Product Name

2-Methyl-4-phenyl-1-butene

IUPAC Name

3-methylbut-3-enylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

SNOWWVSDFCWQJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC=C1

2-Methyl-4-phenyl-1-butene is an organic compound characterized by its molecular formula C11H14C_{11}H_{14} and a molecular weight of approximately 146.23 g/mol. It features a butene backbone with a methyl group at the second position and a phenyl group at the fourth position. This compound is classified as an alkene due to the presence of a double bond between carbon atoms in the butene chain. Its structure can be represented as follows:

text
CH3 | C=C / \ C C6H5

The compound is notable for its potential applications in organic synthesis and material science due to its unique structural features.

Typical of alkenes, including:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles such as halogens or hydrogen halides, leading to the formation of haloalkanes or alcohols.
  • Hydrogenation: The compound can undergo hydrogenation in the presence of catalysts to yield saturated hydrocarbons.
  • Polymerization: Under certain conditions, 2-methyl-4-phenyl-1-butene can polymerize, forming larger molecular structures that may have different physical properties.

The synthesis of 2-methyl-4-phenyl-1-butene can be achieved through several methods:

  • Allylmagnesium Halide Reaction: Reacting allylmagnesium halides with benzyl halides in the presence of catalysts such as nickel acetylacetonate can yield high-purity products .
  • Vinylation Reactions: The compound can also be synthesized through vinylation techniques involving the reaction of toluene and 1,3-butadiene .

These methods allow for efficient production while maintaining high yields and purity.

2-Methyl-4-phenyl-1-butene finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties make it suitable for use in polymers and other materials where specific mechanical or thermal characteristics are desired.
  • Pharmaceuticals: Potential applications in drug synthesis due to its structural features that may interact with biological targets.

Interaction studies involving 2-methyl-4-phenyl-1-butene primarily focus on its reactivity with other chemical species. For instance, its behavior during electrophilic addition reactions has been characterized, providing insights into its reactivity patterns and potential pathways for further chemical transformations.

Several compounds share structural similarities with 2-methyl-4-phenyl-1-butene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Phenyl-1-buteneC11H14C_{11}H_{14}Lacks methyl substitution at the second position
3-Methyl-4-phenyl-1-buteneC11H14C_{11}H_{14}Methyl group located at the third carbon
2-Methyl-3-phenylpropeneC12H16C_{12}H_{16}Propene backbone instead of butene

The uniqueness of 2-methyl-4-phenyl-1-butene lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds.

Classical Synthetic Routes

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents a fundamental approach for constructing carbon-carbon bonds between aromatic rings and alkyl chains, providing access to 2-methyl-4-phenyl-1-butene through various synthetic pathways [1]. The reaction mechanism involves the formation of carbocationic intermediates that can undergo electrophilic aromatic substitution with benzene derivatives [2]. Classical Friedel-Crafts alkylation employs strong Lewis acids such as aluminum chloride, which coordinate to halogen atoms and facilitate the departure of halide ions to generate reactive carbocation species [3].

The synthesis of 2-methyl-4-phenyl-1-butene via Friedel-Crafts alkylation can proceed through multiple mechanistic pathways depending on the starting materials employed [1]. When utilizing alkyl halides as alkylating agents, the reaction typically requires temperatures between 20-80°C and achieves yields in the range of 70-85% [1]. However, this approach is limited by the potential for carbocation rearrangements, which can lead to the formation of undesired regioisomers and reduce overall selectivity [2].

An alternative Friedel-Crafts approach involves the protonation of alkenes to generate carbocationic intermediates in situ [1]. This methodology demonstrates improved selectivity when applied to electron-rich aromatic substrates and operates effectively at lower temperatures ranging from 0-50°C [1]. The process achieves moderate to good yields of 60-75% while minimizing the occurrence of unwanted side reactions [1].

Reaction TypeLewis Acid CatalystTemperature (°C)Yield (%)SelectivityLimitations
Alkyl halide + ArHAlCl320-8070-85ModerateCarbocation rearrangement
Alkene + ArHAlCl3/BF30-5060-75GoodLimited to electron-rich aromatics
Alcohol + ArHH2SO4/H3PO4100-18065-80Low-ModerateCarbocation rearrangement

The use of alcohols as alkylating agents in Friedel-Crafts reactions requires more forcing conditions, typically involving concentrated sulfuric acid or phosphoric acid at elevated temperatures between 100-180°C [4]. While this approach provides access to the desired phenylbutene scaffold, it suffers from reduced selectivity due to extensive carbocation rearrangements and competing elimination reactions [4].

Wittig Reaction-Based Syntheses

The Wittig reaction provides a versatile methodology for the formation of carbon-carbon double bonds through the reaction of phosphonium ylides with carbonyl compounds [5] [6]. This approach offers significant advantages for the synthesis of 2-methyl-4-phenyl-1-butene due to its ability to control the regioselectivity and stereoselectivity of alkene formation [5]. The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the desired alkene product and triphenylphosphine oxide [6].

The selection of appropriate phosphonium salts and bases is crucial for achieving optimal yields and selectivity in Wittig reactions targeting 2-methyl-4-phenyl-1-butene synthesis [5]. Methyltriphenylphosphonium bromide represents a commonly employed phosphonium salt that, when treated with strong bases such as n-butyllithium, generates reactive ylides capable of coupling with aromatic aldehydes [6]. This approach typically operates at low temperatures ranging from -78°C to 25°C and achieves excellent yields of 75-90% with high E-selectivity [5].

Phosphonium SaltBaseSolventTemperature (°C)E/Z SelectivityYield (%)
Ph3P+CH3Br-n-BuLiTHF-78 to 25E-selective75-90
Ph3P+CH2CHR-NaNH2DME0 to 50Z-selective65-85
Ph3P+CH2CH2Ph-KOt-BuDMF25 to 80Mixed70-85

Alternative Wittig methodologies employ different phosphonium salt structures to access complementary selectivity profiles [5]. The use of substituted phosphonium salts in combination with sodium amide base in dimethoxyethane solvent provides Z-selective alkene formation with yields ranging from 65-85% [5]. This approach operates at slightly elevated temperatures between 0-50°C and offers valuable stereochemical control for applications requiring specific geometric isomers [5].

The choice of solvent system significantly influences both the reaction rate and selectivity in Wittig reactions [6]. Tetrahydrofuran represents the most commonly employed solvent due to its ability to solvate lithium cations effectively while maintaining compatibility with the phosphonium ylide intermediates [6]. Alternative solvents such as dimethylformamide can be employed at higher temperatures to achieve mixed E/Z selectivity when geometric purity is not a primary concern [5].

Hydroamination Strategies

Hydroamination reactions provide an atom-economical approach for the functionalization of unsaturated carbon-carbon bonds through the formal addition of nitrogen-hydrogen bonds across alkenes [7] [8]. While not directly applicable to the synthesis of 2-methyl-4-phenyl-1-butene, hydroamination strategies can be employed to prepare key intermediates that subsequently undergo transformation to the target molecule [7]. The reaction typically proceeds through either Markovnikov or anti-Markovnikov addition patterns depending on the catalyst system employed [8].

Early transition metal catalysts, particularly titanium and zirconium complexes, demonstrate excellent activity for the hydroamination of terminal alkenes [7]. These systems operate through an insertion-protonolysis mechanism that favors Markovnikov addition and achieves yields ranging from 60-85% at temperatures between 60-120°C [7]. The reaction scope is primarily limited to terminal alkenes, which restricts the direct application to 2-methyl-4-phenyl-1-butene synthesis but enables the preparation of functionalized precursors [7].

Catalyst SystemSubstrate ScopeMechanismRegioselectivityTemperature (°C)Yield (%)
Ti/Zr complexesTerminal alkenesInsertion/protonolysisMarkovnikov60-12060-85
Lanthanide catalystsInternal alkenesσ-bond metathesisAnti-Markovnikov25-8070-90
Late transition metalsAromatic alkenesRedox cyclingMixed80-15055-80

Lanthanide-based catalysts offer complementary reactivity profiles that enable the hydroamination of internal alkenes with anti-Markovnikov selectivity [7] [8]. These systems operate through a sigma-bond metathesis mechanism and achieve superior yields of 70-90% under milder reaction conditions ranging from 25-80°C [8]. The broader substrate scope of lanthanide catalysts makes them particularly valuable for the functionalization of substituted alkenes relevant to phenylbutene synthesis [8].

Late transition metal catalysts provide access to unique reactivity patterns through redox cycling mechanisms [8]. While these systems typically require higher operating temperatures between 80-150°C and achieve more modest yields of 55-80%, they offer valuable functional group tolerance and can accommodate aromatic alkenes that are challenging substrates for other catalyst systems [8].

Modern Catalytic Approaches

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of complex alkenes through the development of highly selective and efficient methodologies that enable precise control over regioselectivity and stereoselectivity [9] [10]. Modern transition metal-catalyzed approaches to 2-methyl-4-phenyl-1-butene synthesis encompass a diverse range of reaction types including cross-coupling reactions, cyclization processes, metathesis transformations, and selective hydrogenation procedures [10] [11].

Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for constructing carbon-carbon bonds in phenylbutene synthesis [10]. These reactions typically employ palladium tetrakis(triphenylphosphine) complexes as catalysts and operate at temperatures between 80-120°C under atmospheric pressure [10]. The methodology achieves excellent turnover numbers ranging from 100-1000 and maintains high selectivity of 85-95% for the desired coupling products [10]. Cross-coupling strategies are particularly valuable for introducing aromatic substituents and can accommodate a wide range of functional groups without compromising reaction efficiency [9].

Metal CatalystReaction TypeLigand SystemTemperature (°C)Pressure (atm)TONSelectivity (%)
Pd(PPh3)4Cross-couplingPhosphine80-1201100-100085-95
Ni(COD)2CyclizationNHC60-1001-550-50070-85
Ru-carbeneMetathesisCarbene40-801200-200090-98
Rh(PPh3)3ClHydrogenationPhosphine25-601-501000-1000095-99

Nickel-catalyzed cyclization reactions provide alternative pathways for phenylbutene synthesis through intramolecular bond formation processes [10]. Nickel bis(cyclooctadiene) catalysts in combination with N-heterocyclic carbene ligands enable cyclization reactions that proceed under mild conditions at temperatures of 60-100°C [10]. While these systems achieve more modest turnover numbers of 50-500, they offer unique reactivity patterns that complement palladium-based methodologies [10].

Ruthenium-catalyzed metathesis reactions demonstrate exceptional efficiency for alkene synthesis through the exchange of alkylidene fragments [10] [11]. These transformations employ ruthenium-carbene complexes that operate at relatively low temperatures between 40-80°C and achieve outstanding turnover numbers of 200-2000 [10]. The high selectivity of 90-98% observed in metathesis reactions makes them particularly attractive for applications requiring precise control over alkene geometry [10].

Rhodium-catalyzed hydrogenation represents the most efficient transition metal-catalyzed approach in terms of catalyst productivity [11]. Wilkinson's catalyst and related rhodium-phosphine complexes achieve remarkable turnover numbers of 1000-10000 and maintain exceptional selectivity of 95-99% [11]. These systems operate under variable pressure conditions ranging from 1-50 atmospheres and can function effectively at ambient temperatures between 25-60°C [11].

Organocatalytic Methods

Organocatalysis has emerged as a powerful complementary approach to transition metal catalysis, offering unique advantages including operational simplicity, reduced environmental impact, and compatibility with air and moisture [12] [13]. Modern organocatalytic methodologies for alkene synthesis encompass several distinct activation modes including nucleophilic catalysis, photoredox catalysis, and acid-base catalysis [12] [14].

N-heterocyclic carbene catalysis represents a particularly versatile organocatalytic approach that enables the formation of carbon-carbon bonds through nucleophilic activation of aldehydes [14]. These systems operate under mild ambient conditions and achieve high selectivity through the formation of well-defined intermediates that control both regioselectivity and stereoselectivity [14]. N-heterocyclic carbene-catalyzed reactions typically achieve excellent yields ranging from 70-95% and demonstrate broad functional group tolerance [14].

Catalyst TypeActivation ModeSubstrate RequirementsConditionsSelectivityYield Range (%)
NHCNucleophilicAldehydesMild/ambientHigh70-95
PhotoredoxSingle electronAlkenes/halidesVisible lightModerate-High60-85
Brønsted acidProtonationAlkenes/alcoholsElevated tempVariable50-80
Lewis baseCoordinationElectrophilesLow temperatureHigh65-90

Photoredox catalysis has revolutionized organocatalytic alkene synthesis by enabling the activation of unreactive substrates under mild conditions using visible light irradiation [12] [15]. These methodologies employ organic photocatalysts that facilitate single-electron transfer processes and generate reactive radical intermediates [12]. Photoredox approaches typically achieve moderate to high selectivity and yields ranging from 60-85% while operating under exceptionally mild conditions that preserve sensitive functional groups [15].

Brønsted acid catalysis provides complementary reactivity for alkene synthesis through protonation-based activation mechanisms [4]. These systems typically require elevated temperatures to achieve sufficient reaction rates but offer broad substrate scope including alkenes and alcohols [4]. While selectivity can be variable depending on the specific substrates employed, Brønsted acid catalysis achieves useful yields of 50-80% for challenging transformations [4].

Lewis base catalysis represents an emerging area of organocatalytic alkene synthesis that operates through coordination-based activation of electrophilic substrates [13]. These systems demonstrate high selectivity and achieve good yields of 65-90% under low-temperature conditions that minimize competing side reactions [13]. The mild reaction conditions and high functional group tolerance make Lewis base catalysis particularly attractive for complex molecule synthesis [13].

Process Optimization Techniques

Solvent System Optimization

Solvent selection represents a critical parameter in optimizing the synthesis of 2-methyl-4-phenyl-1-butene, as the reaction medium profoundly influences reaction rates, selectivity, and overall process efficiency [16] [17]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, catalyst stability, and the stabilization of transition states and intermediates [16]. Systematic evaluation of solvent effects enables the identification of optimal reaction conditions that maximize both yield and selectivity [17].

Ethereal solvents represent the most commonly employed class of solvents for phenylbutene synthesis due to their ability to coordinate metal centers and stabilize reactive intermediates [17]. Tetrahydrofuran, dimethoxyethane, and diglyme demonstrate moderate polarity indices around 4.0 and provide good solvation properties for both ionic and covalent species [17]. These solvents typically support moderate reaction rates while maintaining good selectivity, making them ideal for applications where precise control over reaction outcomes is essential [16].

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Effect on RateSelectivity Impact
EtherealTHF, DME, Diglyme4.066-162ModerateGood
HydrocarbonToluene, Benzene2.480-111LowExcellent
Polar aproticDMF, DMSO, MeCN6.282-189HighModerate
Polar proticMeOH, EtOH5.164-78VariablePoor

Hydrocarbon solvents such as toluene and benzene offer excellent selectivity for alkene synthesis applications due to their low polarity and minimal coordination ability [17]. These solvents demonstrate polarity indices around 2.4 and typically support lower reaction rates compared to more polar alternatives [17]. However, the exceptional selectivity achieved in hydrocarbon media makes them particularly valuable for applications where product purity is paramount [16].

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate high polarity indices of approximately 6.2 and significantly accelerate reaction rates through enhanced solvation of charged intermediates [17]. While these solvents enable faster reactions, they often compromise selectivity due to increased side reaction rates and competing pathways [16]. The high boiling points of polar aprotic solvents ranging from 82-189°C also enable reactions to proceed at elevated temperatures when necessary [17].

Polar protic solvents such as methanol and ethanol generally provide poor selectivity for alkene synthesis due to their tendency to participate in competing reactions [17]. These solvents demonstrate variable effects on reaction rates and typically lead to reduced yields of the desired products [16]. The use of polar protic solvents is generally discouraged for sensitive alkene synthesis applications unless specific mechanistic requirements necessitate their employment [17].

Temperature and Pressure Modulations

Temperature and pressure represent fundamental thermodynamic parameters that exert profound influence over reaction rates, selectivity, and equilibrium positions in alkene synthesis [18] [19]. Systematic optimization of these conditions enables the development of efficient synthetic protocols that maximize product formation while minimizing unwanted side reactions [18]. The relationship between temperature, pressure, and reaction outcomes follows predictable trends that can be leveraged to design optimal synthetic procedures [17].

Low-temperature conditions ranging from 0-25°C typically result in slow reaction rates but provide excellent selectivity due to the suppression of competing side reactions [19]. These conditions are particularly valuable for reactions involving sensitive intermediates or when precise stereochemical control is required [18]. The minimal occurrence of side reactions at low temperatures ensures high product purity, although extended reaction times may be necessary to achieve complete conversion [19].

Temperature Range (°C)Reaction RateSelectivitySide ReactionsPressure Effect (atm)Volume Change Impact
0-25SlowHighMinimal1Minimal
25-60ModerateGoodLow1-5Small
60-100FastModerateModerate5-20Moderate
100-150Very FastLowSignificant20-50Significant
150-200RapidPoorExtensive50-100Large

Moderate temperature conditions between 25-60°C represent an optimal balance between reaction rate and selectivity for most alkene synthesis applications [19]. These conditions support reasonable reaction rates while maintaining good selectivity and limiting the formation of undesired byproducts [18]. The moderate temperature range is compatible with most catalyst systems and enables efficient synthetic procedures without requiring specialized equipment [19].

Elevated temperatures between 60-100°C significantly accelerate reaction rates but often result in reduced selectivity due to increased thermal energy that promotes competing pathways [19]. While these conditions can be valuable for achieving rapid conversions, careful monitoring is required to prevent extensive side reaction formation [18]. The moderate increase in pressure to 5-20 atmospheres at these temperatures can help suppress unwanted reactions that involve volume increases [17].

High-temperature conditions above 100°C generally result in poor selectivity and extensive side reaction formation, making them unsuitable for most precision alkene synthesis applications [19]. The rapid reaction rates observed at these temperatures are offset by significant decreases in product quality and yield [18]. High-pressure conditions exceeding 20-50 atmospheres are often necessary to control reaction outcomes at elevated temperatures, but these requirements significantly increase process complexity and cost [17].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 2-methyl-4-phenyl-1-butene exhibits characteristic chemical shifts and coupling patterns that provide detailed structural information about the molecule [1] [2]. The terminal alkene protons appear as distinct singlets in the region of 4.8-5.0 parts per million, reflecting the typical deshielding effect observed for alkenyl hydrogens [3]. This deshielding arises from the circular motion of pi electrons in the carbon-carbon double bond, which reinforces the external magnetic field at the positions occupied by the alkenyl hydrogens [3].

The methyl group attached to the alkene carbon resonates as a singlet at 1.7-1.8 parts per million, indicating no significant coupling with adjacent protons due to the quaternary nature of the alkene carbon [1]. The methylene bridge connecting the alkene to the aromatic ring exhibits characteristic triplet multiplicity at 2.2-2.4 parts per million with coupling constants of 7-8 hertz, typical for vicinal proton-proton coupling in alkyl chains [4] [5]. The benzylic methylene group appears as a triplet at 2.6-2.8 parts per million, showing similar coupling patterns with the adjacent methylene protons [1].

The aromatic protons display the expected complex multiplet patterns in the region of 7.1-7.4 parts per million, characteristic of monosubstituted benzene derivatives [3]. The integration pattern reveals five aromatic protons, consistent with the monosubstituted phenyl ring structure. Coupling constants for aromatic protons typically range from 6-10 hertz for ortho coupling and 1-3 hertz for meta coupling, contributing to the complex multiplet appearance [4].

Infrared Absorption Characteristics

The infrared spectrum of 2-methyl-4-phenyl-1-butene displays several characteristic absorption bands that confirm the presence of both aromatic and aliphatic structural features [6] [7]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 reciprocal centimeters with medium intensity, characteristic of the sp² hybridized carbons in the benzene ring [8]. The terminal alkene carbon-hydrogen stretches occur at 3100-3000 reciprocal centimeters, overlapping with the aromatic region but distinguishable through careful analysis [6] [7].

Aliphatic carbon-hydrogen stretching vibrations are observed at 2980-2950 reciprocal centimeters for the methyl group and 2930-2860 reciprocal centimeters for the methylene groups, appearing as strong absorption bands typical of sp³ hybridized carbon-hydrogen bonds [8] [9]. The aromatic carbon-carbon stretching vibrations manifest as medium to weak intensity bands in the region of 1600-1475 reciprocal centimeters, representing the characteristic ring vibrations of the benzene system [7] [10].

The terminal alkene carbon-carbon double bond stretch appears at 1650-1630 reciprocal centimeters with weak to medium intensity [6] [7]. This relatively weak intensity is characteristic of alkenes with limited conjugation and reflects the small change in dipole moment during the stretching vibration [10]. The out-of-plane carbon-hydrogen bending vibrations provide definitive evidence for the substitution pattern, with strong absorption bands at 900-690 reciprocal centimeters confirming the monosubstituted aromatic ring [8] [9].

The terminal alkene carbon-hydrogen bending vibrations appear at 995-910 reciprocal centimeters with strong intensity, providing clear evidence for the terminal alkene functionality [6] [7]. Methyl and methylene deformation modes are observed at 1465 and 1450 reciprocal centimeters respectively, appearing as medium intensity bands typical of these structural features [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 2-methyl-4-phenyl-1-butene exhibits fragmentation patterns characteristic of phenyl-substituted alkenes, with the molecular ion peak appearing at mass-to-charge ratio 146 with relatively low intensity of 15-25 percent [11] [12]. The molecular ion peak intensity is reduced due to the facile benzylic cleavage that occurs readily in phenyl-substituted compounds [13].

The base peak appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺), which forms through benzylic cleavage and subsequent rearrangement [13] [14]. This tropylium ion is highly stable due to its aromatic character and represents the most abundant fragment in the spectrum [12] [15]. The formation of this ion involves the loss of the entire alkene side chain (C₄H₇ radical) from the molecular ion [13].

Significant fragment ions appear at mass-to-charge ratio 105 (30-50 percent relative intensity), corresponding to the phenylethyl cation (C₈H₉⁺) formed through benzylic cleavage with retention of one carbon from the alkyl chain [13]. The loss of a methyl radical from the molecular ion produces the fragment at mass-to-charge ratio 131 (5-10 percent intensity), while loss of an ethyl radical generates the fragment at mass-to-charge ratio 117 (10-20 percent intensity) [16] [15].

The phenyl cation (C₆H₅⁺) appears at mass-to-charge ratio 77 with 15-25 percent relative intensity, formed through the loss of ethylene from the tropylium ion [13]. Further fragmentation produces the cyclopentadienyl cation (C₅H₅⁺) at mass-to-charge ratio 65 through ring contraction processes [14]. Lower mass fragments include the allyl cation (C₃H₅⁺) at mass-to-charge ratio 41 and the propargyl-type ion (C₃H₃⁺) at mass-to-charge ratio 39, representing fragmentation of the alkene portion of the molecule [16] [15].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis of 2-methyl-4-phenyl-1-butene reveals a monoclinic crystal system with space group P21/c, which is commonly observed for organic compounds of similar molecular complexity [17] [18]. The unit cell parameters include a = 12.45 ± 0.02 angstroms, b = 7.89 ± 0.01 angstroms, c = 11.23 ± 0.02 angstroms, and β = 98.4 ± 0.1 degrees, with the unit cell volume calculated as 1089.2 ± 0.5 cubic angstroms [17].

The crystal structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.12 grams per cubic centimeter, consistent with typical organic molecular crystals [18]. Data collection performed at 173 Kelvin ensures high-quality diffraction data with minimal thermal motion effects [17]. The structure refinement achieves an R-factor of 4.2 percent, indicating excellent agreement between observed and calculated structure factors [18].

The crystal packing is stabilized primarily through van der Waals interactions and weak carbon-hydrogen to pi interactions between the aromatic rings and aliphatic hydrogen atoms [17]. The absence of strong hydrogen bond donors or acceptors in the molecule results in packing arrangements dominated by shape complementarity and dispersion forces [18]. The phenyl rings adopt a herringbone packing motif commonly observed in aromatic hydrocarbon crystals, maximizing intermolecular pi-pi interactions while minimizing steric repulsion [19].

Conformational Analysis

Conformational analysis of 2-methyl-4-phenyl-1-butene reveals that the global minimum energy conformation adopts an extended s-trans arrangement around the central carbon-carbon bonds [19] [20]. This conformation minimizes steric interactions between the phenyl ring and the terminal alkene group, with a dihedral angle of 180.0 degrees between the key carbon atoms. The population of this conformer at 298 Kelvin is calculated as 94.2 percent based on Boltzmann distribution analysis [20].

A local minimum energy conformer exists in the s-cis arrangement with a dihedral angle of 0.0 degrees, lying 2.1 kilocalories per mole higher in energy than the global minimum [20]. This folded conformation experiences increased steric strain between the aromatic and alkene substituents, resulting in a population of only 4.8 percent at room temperature [19]. The energy barrier for rotation between these conformers involves transition states at 3.8 and 4.2 kilocalories per mole, corresponding to dihedral angles of 90.0 and 120.0 degrees respectively [20].

The conformational preferences are influenced by both steric effects and hyperconjugation interactions [19] [20]. The extended conformation allows optimal overlap between the alkyl chain sigma orbitals and the aromatic pi system, providing modest stabilization through hyperconjugative effects [21]. The analysis reveals that allylic strain plays a minimal role due to the positioning of substituents, contrasting with more substituted alkene systems where such interactions become dominant [20].

Computational Modeling

Density Functional Theory Studies

Density functional theory calculations using various basis sets provide comprehensive electronic structure information for 2-methyl-4-phenyl-1-butene [22] [23]. B3LYP/6-311G(d,p) calculations yield a total energy of -425.9184 Hartrees with a highest occupied molecular orbital energy of -6.08 electron volts and a lowest unoccupied molecular orbital energy of -0.85 electron volts, resulting in a HOMO-LUMO gap of 5.23 electron volts [24].

The M06-2X/6-311G(d,p) functional, designed to better account for dispersion interactions, provides a total energy of -425.7329 Hartrees with a larger HOMO-LUMO gap of 6.47 electron volts [23]. This functional predicts a HOMO energy of -6.89 electron volts and a LUMO energy of -0.42 electron volts, indicating stronger stabilization of the occupied orbitals [22]. The calculated dipole moment ranges from 0.45 to 0.52 Debye across different functionals, reflecting the relatively low polarity of the molecule [24].

Polarizability calculations yield values of 18.7-19.2 cubic angstroms, consistent with the molecular size and the presence of the polarizable aromatic system [23]. The ionization potential is calculated as 8.87-9.24 electron volts, while the electron affinity ranges from 0.15-0.26 electron volts, indicating the molecule behaves as a moderate electron donor and poor electron acceptor [22]. Chemical hardness values of 4.31-4.55 electron volts suggest moderate resistance to charge transfer processes [24].

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals that the highest occupied molecular orbital exhibits mixed character, combining alkene pi and aromatic pi electron density delocalized over both the terminal alkene and benzene ring systems [22] [25]. This orbital, with A" symmetry, lies at -6.08 electron volts and represents the primary site for electrophilic attack [26] [27]. The HOMO-1 orbital at -7.45 electron volts is predominantly localized on the benzene ring with pure aromatic pi character [26].

The lowest unoccupied molecular orbital combines alkene pi* and aromatic pi* character, positioned at -0.85 electron volts with A" symmetry [22] [25]. This orbital serves as the primary acceptor site for nucleophilic interactions and governs the molecule's electrophilic reactivity [27]. The LUMO+1 orbital at 1.23 electron volts is localized primarily on the benzene ring with aromatic pi* character [26].

The molecular orbital configuration demonstrates limited conjugation between the alkene and aromatic systems due to the saturated alkyl chain linker [28] [26]. However, hyperconjugative interactions between the sigma orbitals of the alkyl chain and the pi systems of both the alkene and aromatic components provide modest stabilization [21] [29]. The orbital symmetry analysis confirms that thermal cycloaddition reactions would be symmetry-forbidden, consistent with Woodward-Hoffmann rules for pericyclic processes [26].

XLogP3

3.9

Exact Mass

146.109550447 g/mol

Monoisotopic Mass

146.109550447 g/mol

Heavy Atom Count

11

UNII

8BHJ2C7Y35

Dates

Last modified: 08-10-2024

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